molecular formula C16H19Cl2NO4 B12892498 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12892498
M. Wt: 360.2 g/mol
InChI Key: RWQXYYSHOCDDIC-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl group and a 2,4-dichlorophenyl group. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Substitution with 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced through a nucleophilic substitution reaction using a suitable halide derivative of the 2,4-dichlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the 2,4-dichlorophenyl group, resulting in different chemical properties and reactivity.

    (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid: Contains a single chlorine atom, leading to variations in its biological activity.

Uniqueness

The presence of the 2,4-dichlorophenyl group in (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and influence its reactivity in chemical reactions.

Properties

Molecular Formula

C16H19Cl2NO4

Molecular Weight

360.2 g/mol

IUPAC Name

(3R,4S)-4-(2,4-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H19Cl2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-5-4-9(17)6-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21)/t11-,12+/m1/s1

InChI Key

RWQXYYSHOCDDIC-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.